molecular formula C14H11ClO2S B6402261 5-Chloro-3-(4-methylthiophenyl)benzoic acid, 95% CAS No. 1261927-27-8

5-Chloro-3-(4-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402261
CAS RN: 1261927-27-8
M. Wt: 278.8 g/mol
InChI Key: YVNFVIQWZIKFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(4-methylthiophenyl)benzoic acid (95%) is an organic compound belonging to the carboxylic acid family. It is a white crystalline solid with a molecular weight of 249.56 g/mol and a melting point of 143-145°C. This compound has a wide range of applications in both industrial and scientific research. It is used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. In scientific research, 5-Chloro-3-(4-methylthiophenyl)benzoic acid (95%) has been used as a model compound for studying the mechanism of action of various enzymes and for investigating the biochemical and physiological effects of various drugs.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methylthiophenyl)benzoic acid (95%) is not fully understood. However, it is believed to involve the formation of a covalent bond between the compound and the enzyme active site, which results in the inhibition of the enzyme’s activity. This inhibition can lead to the inhibition of the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(4-methylthiophenyl)benzoic acid (95%) are not fully understood. However, studies have shown that it can inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of the metabolism of drugs and other xenobiotics. Additionally, studies have shown that it can act as an anti-inflammatory agent, and can also inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-3-(4-methylthiophenyl)benzoic acid (95%) in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to its use. For example, it is not soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it is not suitable for use in experiments involving the direct interaction of the compound with living cells, as it can be toxic in high concentrations.

Future Directions

The future directions for the use of 5-Chloro-3-(4-methylthiophenyl)benzoic acid (95%) in scientific research are numerous. For example, further research could be conducted to better understand the mechanism of action of the compound and to develop new methods for its synthesis. Additionally, further research could be conducted to investigate the biochemical and physiological effects of the compound, as well as its potential applications in the treatment of various diseases. Finally, further research could be conducted to investigate the potential use of the compound as an insecticide or herbicide.

Synthesis Methods

5-Chloro-3-(4-methylthiophenyl)benzoic acid (95%) can be synthesized from 4-methylthiophenol and chloroacetic acid in a two-step process. In the first step, 4-methylthiophenol is reacted with chloroacetic acid in the presence of a base to form an intermediate compound, 4-methylthiophenyl chloroacetate. The intermediate compound is then reacted with sodium hydroxide to form 5-Chloro-3-(4-methylthiophenyl)benzoic acid (95%).

Scientific Research Applications

5-Chloro-3-(4-methylthiophenyl)benzoic acid (95%) has been used extensively as a model compound for studying the mechanism of action of various enzymes. For example, it has been used to study the mechanism of action of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been used to study the biochemical and physiological effects of various drugs, such as the anti-inflammatory drug ibuprofen.

properties

IUPAC Name

3-chloro-5-(4-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-18-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNFVIQWZIKFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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